2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone
Description
2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a thiophene-2-yl methanone group. Spirocyclic architectures are prized in medicinal chemistry for their conformational rigidity, which enhances binding selectivity to biological targets .
Properties
IUPAC Name |
2,7-diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-12(11-3-1-8-17-11)15-7-2-4-13(10-15)5-6-14-9-13/h1,3,8,14H,2,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDTNGQPGOVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone precursor.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction between the spirocyclic amine and a thiophene aldehyde or ketone.
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the methanone group to a methanol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated thiophene derivatives, nucleophiles such as amines or thiols, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The spirocyclic structure and thiophene ring can facilitate binding to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The diazaspiro[4.5]decane scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Effects: The introduction of sulfonyl groups (e.g., in CAS 852339-23-2 and 852338-02-4) enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier permeability compared to the methanone derivative .
Physical Properties :
- Melting Points : Analogs like 8a and 8b () exhibit melting points between 128–149°C, suggesting moderate crystallinity, which correlates with stability .
- Spectroscopic Data : IR and NMR spectra for thiophene-containing compounds (e.g., 7f in ) show characteristic C=O (~1680 cm⁻¹) and aromatic C-H stretches, consistent with the target compound .
Biological Activity
2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone is a compound characterized by its unique spirocyclic structure and the presence of a thiophene ring. This compound has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H18N2OS
- Molecular Weight : 250.36 g/mol
- CAS Number : 1422140-46-2
The biological activity of 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone is believed to stem from its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows for effective binding to receptors and enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking, potentially leading to modulation of their activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing spirocyclic structures have been shown to inhibit the growth of various bacterial strains.
| Compound | Target Microorganism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | E. coli | 25 | |
| Compound B | S. aureus | 15 | |
| Compound C | C. albicans | 30 |
Anticancer Activity
The anticancer potential of 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone has been explored in several studies. Notably, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Study on FaDu Hypopharyngeal Tumor Cells :
- Inhibition of IKKb :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
